molecular formula C9H7BrN2O B053358 2-Amino-6-bromoquinolin-4-OL CAS No. 123420-09-7

2-Amino-6-bromoquinolin-4-OL

Cat. No.: B053358
CAS No.: 123420-09-7
M. Wt: 239.07 g/mol
InChI Key: JJQHHMLZACZWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromoquinolin-4-ol is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromoquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of 6-bromoquinolin-4-ol with ammonia. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired product is obtained . Another method involves the Chan–Lam coupling reaction, where 6-bromoquinolin-4-ol is reacted with aryl boronic acids in the presence of copper salts and various solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Amino-6-bromoquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial infections and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes. The compound can bind to bacterial enzymes and disrupt their function, leading to cell death .

Comparison with Similar Compounds

2-Amino-6-bromoquinolin-4-ol can be compared with other quinoline derivatives, such as:

The presence of both the amino and bromo groups in this compound makes it unique and enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-amino-6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQHHMLZACZWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558869
Record name 2-Amino-6-bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123420-09-7
Record name 2-Amino-6-bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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